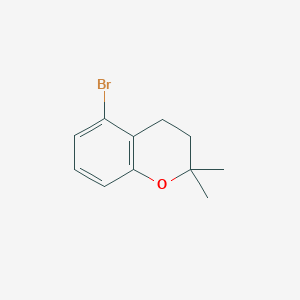

5-Bromo-2,2-dimethylchroman

Description

Overview of the Chroman Core Structure as a Privileged Scaffold in Organic Synthesis

The chroman framework, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, is recognized as a "privileged scaffold" in organic synthesis. researchgate.netrsc.org This designation stems from its recurring presence in a multitude of natural products and biologically active molecules. rsc.org The structural rigidity and specific stereochemistry of the chroman core make it an ideal foundation for the development of new therapeutic agents and other functional molecules. The 2,2-dimethyl substitution, in particular, can enhance metabolic stability by preventing ring-opening reactions. The chroman-4-one scaffold, a close relative, is also a crucial intermediate and building block in drug design and organic synthesis. researchgate.net

The Unique Role of Halogenation, Specifically Bromination, in Modulating Chemical Reactivity and Synthetic Versatility within Chroman Systems

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic chemistry that significantly alters the chemical and physical properties of the parent molecule. mt.comvedantu.combritannica.com In chroman systems, halogenation, and specifically bromination, plays a pivotal role in modulating chemical reactivity and expanding synthetic possibilities.

The introduction of a bromine atom can:

Serve as a handle for further functionalization: The bromine atom in brominated chromans is a versatile functional group that can be readily substituted or participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Influence reaction regioselectivity: The position of the bromine atom on the chroman ring can direct subsequent chemical transformations to specific sites on the molecule.

Modify electronic properties: The electronegativity of the bromine atom can influence the electron distribution within the chroman ring system, thereby affecting its reactivity and biological interactions.

Stabilize intermediates: In certain reactions, the presence of a bromine atom can stabilize reactive intermediates, such as carbanions, preventing undesired side reactions like ring-opening. psu.eduhud.ac.ukrsc.org

Specific Contextualization of 5-Bromo-2,2-dimethylchroman within Contemporary Chroman Research

This compound is a specific halogenated derivative that has garnered attention within the scientific community. Its structure combines the stable 2,2-dimethylchroman (B156738) core with a bromine atom at the 5-position of the aromatic ring. This particular arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. Research involving similar brominated chroman structures, such as 6-bromo-2,2-dimethylchroman-4-amine (B1283069) and 3-bromo-7-methoxy-2,2-dimethylchroman-4-one, highlights the importance of bromination in creating diverse and synthetically useful chroman derivatives. psu.eduhud.ac.ukrsc.org

Rationale for the Comprehensive Academic Investigation of this compound

A thorough investigation of this compound is warranted due to its potential as a key building block in the synthesis of novel compounds with potentially valuable properties. Understanding its synthesis, reactivity, and physical characteristics is crucial for its effective utilization in various research and development endeavors. The strategic placement of the bromine atom offers a gateway to a wide array of chemical modifications, paving the way for the creation of new materials and potential drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,2-dimethyl-3,4-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWNDWHYOFPMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697410 | |

| Record name | 5-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263903-19-1 | |

| Record name | 5-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways to 5 Bromo 2,2 Dimethylchroman

Retrosynthetic Analysis of 5-Bromo-2,2-dimethylchroman: Key Disconnections and Precursors

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. egrassbcollege.ac.in For this compound, two primary disconnections are considered logical.

The first disconnection is the carbon-bromine (C-Br) bond via a functional group interconversion (FGI). This leads back to the unsubstituted 2,2-dimethylchroman (B156738) core. The forward reaction would be a regioselective electrophilic bromination of the aromatic ring.

A second, more fundamental disconnection breaks the chroman ring itself. The ether bond (C-O) and the C-C bond forming the pyran ring can be disconnected. This typically involves breaking the bond between the oxygen and the aromatic ring, and the bond between C-4 and C-4a. This approach points to two key precursors: a substituted phenol (B47542) and a three-carbon (C3) electrophilic synthon. The gem-dimethyl group can be part of this C3 unit. This leads to precursors such as a brominated phenol and an isoprenoid-type fragment.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Key precursors identified through this analysis include:

2,2-dimethylchroman: The immediate precursor for a late-stage bromination strategy.

4-Bromophenol (or a related brominated phenol): A starting material if the bromine is incorporated early in the synthesis.

An isoprenoid C3 or C5 unit: Such as 3,3-dimethylallyl bromide, 2-methyl-3-buten-2-ol (B93329) (isoprenol), or 3,3-dimethylacrylic acid, to form the pyran ring with the gem-dimethyl group.

Foundational Synthetic Methodologies for Chroman Ring Formation

The construction of the chroman skeleton is a well-established area of heterocyclic chemistry, with several reliable methods available.

A common and direct route to chromans involves the reaction of a phenol with a suitable three-carbon partner, followed by cyclization. One classical approach is the acid-catalyzed reaction of phenols with allylic alcohols. For instance, the reaction of a phenol with 2-methyl-3-buten-2-ol in the presence of an acid catalyst can lead to the formation of a 2,2-dimethylchroman ring system.

Alternatively, the synthesis can proceed via the thermal rearrangement of phenyl propargyl ethers. clockss.org Phenols can be alkylated with propargyl halides, and the resulting ethers undergo a Claisen rearrangement followed by cyclization to form a chromene, which can then be reduced to the corresponding chroman. clockss.org

Another approach involves the condensation of phenols with α,β-unsaturated acids or aldehydes. For example, the reaction of resorcinol (B1680541) derivatives with 3,3-dimethylacrylic acid in the presence of a condensing agent like boron fluoride-etherate can yield 2,2-dimethylchroman-4-ones, which are versatile intermediates that can be reduced to the chroman scaffold. researchgate.net

Table 1: Examples of Cyclization Reactions for Chroman Synthesis

| Phenolic Substrate | C3 Reagent | Catalyst/Conditions | Product Type |

| Phenol | 2-Methyl-3-buten-2-ol | Acid catalyst (e.g., p-TsOH) | 2,2-Dimethylchroman |

| Phenol | 3-Chloro-3-methyl-1-butyne | Base, then heat | 2,2-Dimethyl-2H-chromene |

| Resorcinol | 3,3-Dimethylacrylic acid | BF₃·OEt₂ | 2,2-Dimethylchroman-4-one (B181875) |

Modern synthetic chemistry has increasingly utilized transition metals to catalyze the formation of heterocyclic rings with high efficiency and selectivity. bohrium.com Several transition metals, including palladium, nickel, rhodium, and copper, have been employed in the synthesis of chromans. chemrxiv.org

Palladium-catalyzed reactions are particularly prominent. For example, intramolecular aryloxyarylation reactions can construct the chroman ring. bohrium.com These methods often involve the coupling of an ortho-halo- or ortho-triflyloxy-substituted phenol derivative containing an appropriately positioned alkene. Similarly, palladium-catalyzed carbonylative cross-coupling reactions have been used to synthesize chroman-2,4-diones from 3-iodochromone precursors. acs.org

Nickel-catalyzed reductive cyclization of alkynones provides an efficient route to chiral chromans. chemrxiv.org This method uses a chiral phosphine (B1218219) ligand and a silane (B1218182) reductant to achieve high enantioselectivity. chemrxiv.org Furthermore, radical-based approaches, sometimes initiated by photoredox catalysis, have been developed. For example, a radical cascade (4+2) annulation of olefins with carbon-centered radicals generated from phenolic derivatives can lead to chroman structures. rsc.orgnih.gov

Table 2: Overview of Transition-Metal-Catalyzed Chroman Syntheses

| Catalyst System | Reaction Type | Starting Materials | Key Feature |

| Palladium(II)/Chiral Ligand | Asymmetric Alkene Aryloxyarylation | o-Iodophenol tethered to an alkene | Forms quaternary stereocenters bohrium.com |

| Nickel(0)/(R)-AntPhos | Asymmetric Reductive Cyclization | Aryl chained alkynones | High enantioselectivity chemrxiv.org |

| Iron(III) Chloride | Photoredox Radical Cyclization | o-(Allyloxy)arylaldehydes | Sustainable, mild conditions acs.org |

| Ruthenium(II) Pincer Complex | Coupling of Naphthols and Allylic Alcohols | Naphthols, Allylic Alcohols | High diastereoselectivity researchgate.net |

Targeted Synthetic Routes for this compound

The synthesis of the specific target molecule, this compound, requires control over both the chroman ring formation and the regiochemistry of the bromination step.

The regioselectivity of electrophilic aromatic substitution on the chroman ring is governed by the directing effects of the substituents. The ether oxygen is a strong activating, ortho-, para-directing group, while the alkyl portion of the pyran ring is a weak activating, ortho-, para-directing group. In 2,2-dimethylchroman, the positions ortho (C-8) and para (C-6) to the ether oxygen are highly activated. The C-5 and C-7 positions are meta to the oxygen and generally less reactive.

However, achieving bromination at the C-5 position is challenging but possible under specific conditions or with specific substitution patterns on the starting materials. One strategy involves starting with a phenol that is already brominated at the desired position. For example, using 4-bromo-3-(3-methylbut-2-en-1-yl)phenol could lead to the target structure upon cyclization.

Direct bromination of a pre-formed chroman ring can also be controlled. The choice of brominating agent and reaction conditions is critical. For instance, the bromination of 7-hydroxy-2,2-dimethylchroman-4-one (B103241) with N-bromosuccinimide (NBS) yields the 8-bromo derivative, whereas using bromine in chloroform (B151607) results in the 6-bromo derivative. rsc.org This highlights the sensitivity of regioselectivity to the reagents used. For the parent 2,2,7,8-tetramethylchroman-6-ol, bromination with Br₂ in hexane (B92381) with a catalytic amount of sulfuric acid leads to selective bromination at the C-5 position in high yield. nih.gov This suggests that the electronic and steric environment around the aromatic ring dictates the site of bromination.

The 2,2-dimethyl group is a characteristic feature of many natural and synthetic chromans. Its introduction is typically achieved by using a C3 or C5 building block that already contains this gem-dimethyl arrangement.

One of the most common methods involves the reaction of a phenol with reagents derived from isoprene. Key reagents include:

3,3-Dimethylacrylic acid: Condensation with phenols, often catalyzed by Lewis or Brønsted acids, forms a 2,2-dimethylchroman-4-one intermediate. researchgate.net This ketone can then be reduced to a hydroxyl group and subsequently eliminated or reduced to furnish the chroman.

2-Methyl-3-butyn-2-ol: This reagent can be used to form a phenyl propargyl ether, which then rearranges and cyclizes upon heating to give a 2,2-dimethyl-2H-chromene. clockss.orgresearchgate.net Subsequent reduction of the double bond yields the chroman.

Prenyl Halides (e.g., 1-bromo-3-methyl-2-butene): Alkylation of a phenol with a prenyl halide followed by acid-catalyzed cyclization of the resulting ether is a standard procedure.

Another established route starts from coumarins, which can react with Grignard reagents (e.g., methylmagnesium iodide) to introduce the two methyl groups at the C-2 position, ultimately forming a 2,2-dimethyl-2H-chromene after dehydration. clockss.org These methods ensure that the 2,2-dimethyl moiety is installed efficiently and is retained throughout subsequent transformations, such as the regioselective bromination step.

Multi-component Reactions and Cascade Sequences for Direct Synthesis

The direct construction of the this compound framework in a single operational step represents a significant goal for synthetic efficiency. Multi-component reactions (MCRs) and cascade sequences are powerful strategies that create molecular complexity from simple precursors in one pot by forming multiple chemical bonds sequentially without isolating intermediates. nih.govacs.orgmdpi.com These approaches align with the principles of step and atom economy, reducing waste and resource consumption. nih.gov

While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the synthesis of related chroman and chromene structures provides a blueprint. For instance, three-component reactions involving salicylaldehydes, a carbon-carbon double bond source, and a third reactant are common for building the pyran ring fused to a benzene (B151609) ring. mdpi.com A hypothetical MCR to access the target compound could involve 4-bromophenol, acetone (B3395972) (or a surrogate to form the gem-dimethyl group), and a C3 electrophilic synthon.

More concretely, cascade reactions, particularly those involving an intramolecular cyclization, offer a plausible route. A visible-light-induced cascade radical cyclization has been shown to be a highly efficient method for generating sulfone-functionalized chromans under mild, metal-free conditions. rsc.orgrsc.org This type of reaction typically involves an o-(allyloxy)aryl aldehyde, where a radical addition to the aldehyde is followed by cyclization onto the alkene. Adapting this to this compound would likely start with a precursor such as 4-bromo-2-((3-methylbut-2-en-1-yl)oxy)benzaldehyde. An intramolecular cyclization, often acid-catalyzed or promoted by a transition metal, would then form the chroman ring system.

Organocatalysis has also enabled powerful cascade reactions. For example, a highly enantioselective synthesis of chiral chroman derivatives has been developed using a bifunctional thiourea (B124793) organocatalyst via an oxa-Michael-Michael cascade reaction. nih.gov Such strategies, which create multiple stereocenters with high control, demonstrate the sophistication of modern cascade designs for chroman synthesis. acs.org

Innovative and Environmentally Benign Synthetic Accesses to this compound

Recent innovations in synthetic chemistry have prioritized the development of methods that are not only efficient but also environmentally sustainable. These approaches seek to minimize hazardous waste, reduce energy consumption, and utilize safer reagents.

Green Chemistry Principles in Chroman Synthesis

The synthesis of chroman derivatives has been a fertile ground for the application of green chemistry principles. Key strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. researchgate.net Solvent-free microwave conditions have been developed for the synthesis of chroman-4-one-based compounds, highlighting the potential for energy-efficient and waste-reducing protocols. researchgate.netdntb.gov.ua

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions is a primary goal. researchgate.net One-pot, two-component synthesis of chromene derivatives has been successfully achieved in an aqueous medium. researchgate.net

Catalyst-Free Reactions: Developing reactions that proceed efficiently without the need for a catalyst, often promoted by thermal or photochemical energy, represents an ideal green synthetic scenario. Visible-light-induced cascade reactions that proceed without an external photocatalyst are prime examples of this approach. rsc.orgrsc.org

Organocatalytic and Photoredox-Catalyzed Approaches

Among the most impactful modern synthetic tools are organocatalysis and photoredox catalysis, which provide mild and highly selective pathways to complex molecules. mdpi.comsemanticscholar.org

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the cost and toxicity associated with many metal catalysts. mdpi.comsemanticscholar.org In the context of chroman synthesis, organocatalysts, such as those based on thiourea or proline, can activate substrates to participate in cascade reactions, leading to highly substituted chromans with excellent stereoselectivity. nih.govresearchgate.net These catalysts often operate through dual-activation modes, for example, by acting as both a Brønsted acid and a Lewis base, guiding the reactants through a specific, stereocontrolled pathway. nih.gov

Photoredox catalysis harnesses the energy of visible light to initiate chemical transformations via single-electron transfer (SET) pathways. researchgate.netrsc.org This has emerged as a powerful and green strategy for chroman synthesis. frontiersin.org A notable example is the (4+2) radical annulation for constructing chroman frameworks via photocatalysis. rsc.orgrsc.org This method allows readily available N-hydroxyphthalimide esters and electron-deficient olefins to be converted into a wide range of valuable chromans under mild conditions. Crucially, the study demonstrated that N-hydroxyphthalimide esters bearing halogen substituents, including bromide, are well-tolerated and produce the corresponding halogenated chromans in good yields, providing a direct and efficient route to compounds like this compound. rsc.org Furthermore, iron-catalyzed photoredox decarboxylative radical cyclizations have been developed for the synthesis of chroman-4-ones, precursors to chromans, highlighting the use of abundant and sustainable metals in photocatalysis. le.ac.uk

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability

When evaluating different synthetic routes to this compound, several key metrics must be considered: efficiency (yield, step-economy), selectivity (regio- and stereoselectivity), and scalability.

| Synthetic Strategy | Typical Yields | Reaction Time | Selectivity | Scalability | Key Advantages | Key Disadvantages | Ref. |

| Classical Multi-Step (e.g., Etherification + Cyclization) | Variable | Days | Moderate | Moderate | Well-established | Poor step economy, potential for harsh reagents (e.g., PPA) | N/A |

| Microwave-Assisted (Propargyl Ether Rearrangement) | High (e.g., 94%) | Minutes (e.g., 6 min) | High | Moderate | Speed, high yields | Specialized equipment, potential pressure build-up | researchgate.net |

| Organocatalytic Cascade (Oxa-Michael-Michael) | Good (up to 95%) | Hours (e.g., 12-72 h) | Excellent (up to >99% ee) | Demonstrated at mmol scale | High enantioselectivity, mild conditions | Catalyst loading, longer reaction times | nih.govmdpi.com |

| Photoredox Radical Annulation ((4+2) type) | Satisfactory to Good (e.g., 50-75%) | Hours (e.g., 12 h) | High regioselectivity | Demonstrated at gram-scale | Mild conditions, high functional group tolerance (incl. Br) | Requires light source, potential for side reactions | rsc.orgle.ac.uk |

| One-Pot MCRs | Moderate to Good | Variable | Can be an issue | Often scalable | High step- and atom-economy, operational simplicity | Substrate scope can be limited, optimization required | mdpi.comgoogle.com |

Modern methods like photoredox catalysis and multi-component reactions offer significant advantages in terms of step economy over traditional multi-step syntheses. A one-pot process that directly assembles the final product is inherently more efficient and generates less waste than a sequence requiring multiple work-ups and purifications. google.com

Selectivity is a major strength of organocatalyzed methods, which can deliver chromans with exceptional enantioselectivity, a critical feature for pharmaceutical applications. nih.gov Photoredox-catalyzed radical reactions also exhibit high levels of regioselectivity. rsc.org

Scalability is a crucial factor for practical applications. While many novel methods are developed on a small (millimole) scale, several innovative approaches have demonstrated their potential for larger-scale synthesis. For example, photoredox-catalyzed protocols and certain one-pot syntheses have been successfully conducted on the gram scale, indicating their industrial applicability. le.ac.ukrsc.orgwhiterose.ac.uk In contrast, while microwave-assisted syntheses are rapid and high-yielding at the lab scale, scaling them up can present engineering challenges. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for 5 Bromo 2,2 Dimethylchroman

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 5-Bromo-2,2-dimethylchroman. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

¹H NMR and ¹³C NMR Spectral Interpretation: Chemical Shifts, Coupling Constants, and Multiplicities for Bromo-Substituted Chromans

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals that correspond to each unique proton and carbon environment in the molecule. The presence of the bromine atom on the aromatic ring, along with the alkyl substituents on the heterocyclic ring, induces specific chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The proton spectrum reveals signals for the aromatic protons, the two methylene (B1212753) groups of the pyran ring, and the gem-dimethyl groups.

Aromatic Region: The protons on the brominated benzene (B151609) ring (H-6, H-7, H-8) typically resonate between 6.5 and 7.5 ppm. The bromine atom at the C-5 position exerts a deshielding effect on the ortho proton (H-6) and influences the shifts of the meta (H-7) and para (H-8) protons. The coupling constants between these adjacent aromatic protons (J-coupling), typically in the range of 8.0-8.8 Hz for ortho coupling and 1.0-2.4 Hz for meta coupling, are critical for assigning their specific positions. nih.gov

Aliphatic Region: The two methylene groups at C-3 and C-4 of the chroman ring appear as triplets, a result of coupling with each other. The C-4 protons are typically found further downfield than the C-3 protons due to their proximity to the aromatic ring. The gem-dimethyl protons at the C-2 position are magnetically equivalent and appear as a sharp singlet, usually upfield around 1.3-1.5 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon spectrum provides information on all eleven carbon atoms in the molecule.

Aromatic Carbons: The six carbons of the benzene ring resonate in the downfield region (110-160 ppm). The carbon directly attached to the bromine (C-5) is significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C-4a, C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Aliphatic Carbons: The signals for the aliphatic carbons appear upfield. The quaternary C-2 carbon, bearing the two methyl groups, is typically observed around 75 ppm. The C-3 and C-4 methylene carbons and the two equivalent methyl carbons can be assigned based on their chemical shifts and correlations from 2D NMR experiments.

A summary of predicted ¹H and ¹³C NMR data for this compound is presented below.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | - | - | ~75.5 |

| 2-CH₃ | ~1.35 | s (6H) | ~26.8 |

| 3 | ~1.82 | t (2H) | ~32.5 |

| 4 | ~2.78 | t (2H) | ~22.0 |

| 4a | - | - | ~121.0 |

| 5 | - | - | ~115.0 |

| 6 | ~7.25 | d | ~132.0 |

| 7 | ~6.90 | t | ~127.5 |

| 8 | ~6.75 | d | ~118.0 |

| 8a | - | - | ~153.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationship Assignments

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton couplings. sdsu.edu For this compound, key COSY cross-peaks would be observed between the protons of the C-3 and C-4 methylene groups, confirming their adjacent relationship. Additionally, correlations among the aromatic protons (H-6, H-7, and H-8) would establish their connectivity on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). epfl.chyoutube.com This allows for the direct assignment of carbon signals for all protonated carbons, such as C-3, C-4, C-6, C-7, C-8, and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). epfl.chyoutube.com It is particularly powerful for identifying quaternary carbons. Key HMBC correlations would include:

From the gem-dimethyl protons (2-CH₃) to C-2, C-3, and the other methyl carbon.

From the H-4 protons to C-4a, C-5, and C-8a.

From the aromatic proton H-6 to carbons C-4a, C-5, C-8, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure. harvard.edu For example, a NOESY spectrum could show a correlation between the protons on C-4 and the substituent at C-5 (the bromine atom, indirectly through its effect on the local environment) or the H-6 proton, confirming their spatial relationship.

| 2D NMR Experiment | Key Expected Correlations for this compound |

| COSY | H-3 ↔ H-4; H-6 ↔ H-7; H-7 ↔ H-8 |

| HSQC/HMQC | H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6; H-7 ↔ C-7; H-8 ↔ C-8; 2-CH₃ ↔ 2-CH₃ carbon |

| HMBC | 2-CH₃ (H) ↔ C-2, C-3; H-4 ↔ C-4a, C-5, C-8a; H-6 ↔ C-8, C-4a; H-8 ↔ C-4a, C-6, C-8a |

| NOESY | H-4 ↔ H-6; H-8 ↔ 2-CH₃ |

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

The non-aromatic dihydropyran ring of the chroman skeleton is not planar and exists in flexible conformations, typically rapidly interconverting half-chair forms at room temperature. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful technique to study these conformational dynamics. nih.govnih.govresearchgate.net

By lowering the temperature, the rate of interconversion between the half-chair conformers can be slowed down on the NMR timescale. This can lead to the broadening and eventual splitting of signals for the protons on the heterocyclic ring (e.g., the C-3 and C-4 methylene protons), which may be chemically non-equivalent in a single "frozen" conformation.

Analysis of the spectra at different temperatures, particularly the coalescence temperature (Tc) where two exchanging signals merge into one broad peak, allows for the calculation of the activation energy (ΔG‡) for the ring inversion process. nih.gov This provides quantitative data on the rotational energy barrier of the dihydropyran ring, offering insight into the molecule's flexibility.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula. For this compound (C₁₁H₁₃BrO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Consequently, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). HRMS can confirm the exact masses of both isotopic molecular ions, providing definitive evidence for the presence of a single bromine atom.

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

| [C₁₁H₁₃⁷⁹BrO]⁺ | ⁷⁹Br | 239.0121 |

| [C₁₁H₁₃⁸¹BrO]⁺ | ⁸¹Br | 241.0100 |

Elucidation of Fragmentation Pathways and Their Mechanistic Implications

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways:

Alpha-Cleavage: A primary fragmentation event is the loss of a methyl radical (•CH₃, 15 Da) from the gem-dimethyl group at the C-2 position. This is a common pathway for molecules with a quaternary carbon adjacent to a heteroatom, leading to a stable oxonium ion. The resulting fragment ion [M-15]⁺ would also exhibit the characteristic Br/Br+2 isotope pattern.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br, 79 or 81 Da) and the formation of a [M-Br]⁺ ion at m/z 161.

Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo a characteristic RDA fragmentation. youtube.comresearchgate.netyoutube.com This involves the cleavage of the ring to form a radical cation of 5-bromo-2-vinylphenol and a neutral isobutylene (B52900) molecule. This is a common and diagnostic fragmentation pathway for chroman derivatives.

Further Fragmentations: The primary fragments can undergo subsequent losses of small neutral molecules like CO or C₂H₄ to produce other observed ions.

Any fragment that retains the bromine atom will display the signature M⁺/M+2 doublet, aiding in the interpretation of the spectrum. libretexts.org

| Plausible Fragment Ion | Proposed Fragmentation Pathway | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |

| [C₁₀H₁₀BrO]⁺ | Loss of •CH₃ (M-15) | 225 | 227 |

| [C₁₁H₁₃O]⁺ | Loss of •Br | 161 | - |

| [C₇H₆BrO]⁺• | Retro-Diels-Alder (RDA) | 185 | 187 |

| [C₉H₇Br]⁺• | RDA followed by loss of H₂O | 196 | 198 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. nih.govksu.edu.sa While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. ksu.edu.sa The selection rules for these two techniques differ; a vibrational mode is IR-active if it causes a change in the molecule's dipole moment, whereas it is Raman-active if it results in a change in the molecule's polarizability. libretexts.org This often means that vibrations that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa, providing a more complete picture of the molecule's vibrational framework. nih.gov

For this compound, the vibrational spectra would be dominated by contributions from the substituted benzene ring, the dihydropyran ring, and the dimethyl and bromo substituents. The characteristic vibrational frequencies can be predicted based on the analysis of similar structural motifs.

Expected Vibrational Modes for this compound:

| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2990-2850 | 2990-2850 | Strong |

| Aromatic C=C Stretch | 1620-1580, 1500-1400 | 1620-1580, 1500-1400 | Strong to Medium |

| CH₂ Scissoring | ~1470 | ~1470 | Medium |

| CH₃ Asymmetric/Symmetric Bending | ~1460, ~1375 | ~1460, ~1375 | Medium |

| Aryl-O-Alkyl Asymmetric Stretch | 1270-1230 | 1270-1230 | Strong |

| Aryl-O-Alkyl Symmetric Stretch | 1050-1010 | 1050-1010 | Medium |

| C-Br Stretch | 680-515 | 680-515 | Strong to Medium |

Data in the table is compiled from general spectroscopic correlation tables and is representative of expected frequencies.

X-ray Crystallography for Precise Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate an electron density map and, from that, a precise model of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov Although a specific crystal structure for this compound is not publicly available, analysis of related brominated and chroman-containing compounds provides a strong basis for understanding its likely solid-state conformation and intermolecular interactions.

The molecular geometry of this compound would be characterized by the fusion of a planar aromatic ring and a non-planar dihydropyran ring. The dihydropyran ring in chroman derivatives typically adopts a half-chair or sofa conformation to minimize steric strain. The specific conformation would be influenced by the steric bulk of the gem-dimethyl group at the 2-position.

Illustrative Bond Lengths and Angles from a Related Brominated Chromene Derivative (4-bromophenyl-2-oxo-2H-chromene-3-carboxylate): nih.gov

| Parameter | Value |

| C-Br Bond Length | ~1.90 Å |

| Aromatic C=C Bond Lengths | 1.37 - 1.40 Å |

| C-O Bond Lengths (in ring) | ~1.37 Å |

| C-C-C Bond Angles (aromatic) | ~120° |

| O-C-C Bond Angles (in ring) | ~117° |

This data is for illustrative purposes from a related structure and may not be identical to that of this compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.govrsc.orgnih.gov For this compound, several types of interactions would be anticipated to play a role in its solid-state assembly.

While this compound itself does not possess strong hydrogen bond donors, the oxygen atom of the pyran ring could act as a hydrogen bond acceptor in the presence of suitable donor molecules, or through weaker C-H···O interactions. nih.gov

The presence of the aromatic ring in this compound makes it a candidate for π-π stacking interactions. nih.govrsc.org These interactions, where the electron-rich π systems of adjacent aromatic rings align, are a significant force in the packing of many aromatic compounds. The geometry of this stacking can be face-to-face or offset.

Types of Intermolecular Interactions in Related Crystal Structures:

| Interaction Type | Description | Typical Distances |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds involving a carbon-hydrogen bond as the donor and an oxygen atom as the acceptor. | H···O distance: 2.2 - 2.8 Å |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Centroid-to-centroid distance: 3.3 - 3.8 Å |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | Br···O/N distance: < sum of van der Waals radii |

Data is generalized from studies on various organic crystalline compounds.

Analysis of the crystal packing of related brominated aromatic compounds often reveals the presence of halogen bonds, where the bromine atom interacts with an electron-rich atom (like oxygen or nitrogen) on a neighboring molecule. st-andrews.ac.uk

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment (if chiral derivatives are relevant)

While this compound itself is achiral, its derivatives can be chiral, for instance, through substitution on the dihydropyran ring. For such chiral derivatives, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable for determining their absolute configuration. nih.govdaneshyari.com

ECD measures the differential absorption of left and right circularly polarized light in the UV-Visible region, arising from electronic transitions. researchgate.netencyclopedia.pub The resulting spectrum, with positive and negative bands, is highly sensitive to the stereochemistry of the molecule. encyclopedia.pub The sign and intensity of the Cotton effects in the ECD spectrum can often be correlated with the absolute configuration of the chiral centers.

VCD is the vibrational counterpart of ECD, measuring the differential absorption of circularly polarized light in the infrared region. wikipedia.orgnih.gov VCD provides detailed information about the three-dimensional structure of a molecule in solution. wikipedia.org Since VCD spectra are sensitive to the entire molecular structure, they can be particularly useful for complex molecules with multiple chiral centers.

The stereochemical assignment using ECD and VCD is often supported by quantum chemical calculations. nih.govnih.gov By calculating the theoretical ECD and VCD spectra for a given enantiomer and comparing it with the experimental spectrum, the absolute configuration can be confidently assigned. nih.gov

Application of Chiroptical Spectroscopy to Chiral Chroman Derivatives:

| Technique | Principle | Information Obtained |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. researchgate.net | Absolute configuration, conformational analysis. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. wikipedia.org | Absolute configuration, detailed solution-state conformation. |

Chemical Reactivity and Transformation of 5 Bromo 2,2 Dimethylchroman

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring of 5-bromo-2,2-dimethylchroman imparts a distinct electrophilic character to the corresponding carbon atom, making it susceptible to a range of nucleophilic and organometallic reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. rsc.org In the case of this compound, the chroman ring itself is not strongly electron-withdrawing. Therefore, SNAr reactions are generally not favored under standard conditions.

However, under forcing conditions, such as high temperatures and the use of strong nucleophiles, some degree of substitution may be achievable. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) in a high-boiling solvent such as dimethylformamide (DMF) at elevated temperatures could potentially lead to the corresponding methoxy-substituted chroman, although yields are expected to be low due to the lack of significant electronic activation. The generally accepted mechanism for SNAr involves the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.netbuffalostate.edu

It's important to note that for electron-deficient heterocycles, such as 5-bromo-1,2,3-triazines, concerted SNAr mechanisms have been observed, challenging the traditional stepwise pathway. organic-chemistry.orgnih.gov While this compound is not a highly electron-deficient system, this highlights the evolving understanding of SNAr mechanisms.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective with aryl bromides like this compound. rsc.orgslideshare.net These reactions, recognized with the 2010 Nobel Prize in Chemistry, generally proceed under mild conditions with high selectivity and functional group tolerance. libretexts.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide. semanticscholar.orgnih.gov This reaction is widely used for the synthesis of biaryl compounds. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various arylboronic acids to furnish 5-aryl-2,2-dimethylchroman derivatives.

A typical catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. semanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | >90 (expected) |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 (expected) |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | >85 (expected) |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov It is expected that this compound would undergo Heck reactions with various alkenes, such as acrylates or styrenes, to yield 5-alkenyl-2,2-dimethylchroman derivatives. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Table 2: Representative Conditions for Heck and Sonogashira Reactions of this compound

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | >85 (expected) |

| Heck | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | >90 (expected) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | - | Et₃N | THF | 60 | >90 (expected) |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | - | i-Pr₂NH | Toluene | 70 | >90 (expected) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. buffalostate.eduresearchgate.net This reaction is a powerful tool for the synthesis of arylamines and is expected to be highly effective with this compound. A wide variety of primary and secondary amines, as well as amides and other nitrogen nucleophiles, can be coupled with aryl bromides under these conditions. beilstein-journals.orgnih.gov The choice of ligand is crucial for the success of the Buchwald-Hartwig amination and is often substrate-dependent. mit.edu

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | >90 (expected) |

| 2 | Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | >90 (expected) |

| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | t-BuOH | 100 | >85 (expected) |

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are particularly useful for the formation of carbon-oxygen (aryl ether synthesis) and carbon-nitrogen bonds. organic-chemistry.org The classic Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern modifications using ligands such as diamines or amino acids allow the reaction to proceed under milder conditions.

For the synthesis of aryl ethers, this compound could be coupled with various phenols in an Ullmann condensation. Similarly, coupling with amines would provide arylamine derivatives. These reactions provide an alternative to the palladium-catalyzed methods, particularly for certain substrates. The Ullmann reaction for aryl ether synthesis typically proceeds in polar, aprotic solvents. arkat-usa.org

Table 4: Representative Conditions for Ullmann-Type Couplings of this compound

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenol (B47542) | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | >80 (expected) |

| Aniline | CuI | L-Proline | K₂CO₃ | DMSO | 110 | >80 (expected) |

| 4-Methylthiophenol | CuI | Neocuproine | K₃PO₄ | Pyridine | 130 | >75 (expected) |

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation[15],

Reactivity of the Dihydropyran Ring and the Benzenoid Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The regiochemical outcome of EAS on this compound is governed by the directing effects of the three substituents on the aromatic ring: the bromine atom, the ether oxygen (part of the dihydropyran ring), and the alkyl portion of the fused ring.

Ether Oxygen: The oxygen atom is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. wikipedia.org The positions ortho (position 8) and para (position 6) to the oxygen are therefore electronically activated.

Bromine Atom: Halogens are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.edu

Alkyl Substituent: The alkyl portion of the fused ring is a weakly activating group and an ortho, para-director.

When these effects are combined, the ether oxygen exerts the dominant activating and directing influence. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to the oxygen. The bromine at position 5 and the fusion of the dihydropyran ring at position 4a-8a leave positions 6 and 8 available for substitution. Position 6 is para to the oxygen, and position 8 is ortho. Both are activated, but steric hindrance from the adjacent fused ring might influence the selectivity between these two sites.

Table 2: Predicted Regioselectivity of EAS on this compound

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 6-Nitro-5-bromo-2,2-dimethylchroman and 8-Nitro-5-bromo-2,2-dimethylchroman |

| Halogenation | Br⁺, Cl⁺ | 6,5-Dibromo-2,2-dimethylchroman and 8-Bromo-5-bromo-2,2-dimethylchroman |

| Friedel-Crafts Acylation | RCO⁺ | 6-Acyl-5-bromo-2,2-dimethylchroman |

| Sulfonation | SO₃ | This compound-6-sulfonic acid |

The chroman ring system can undergo various oxidative transformations. The benzylic position (C4) is susceptible to oxidation to form a chromanone derivative. Reagents such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) can effect this transformation, although care must be taken to avoid over-oxidation or reaction with other parts of the molecule. Additionally, strong oxidizing conditions can potentially lead to the cleavage of the aromatic or dihydropyran ring.

The gem-dimethyl group at the C2 position is generally unreactive due to the strength of the C-H bonds of the methyl groups. nih.gov However, functionalization can be achieved under radical conditions. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator can lead to the substitution of a hydrogen atom on one of the methyl groups with a bromine atom, yielding a bromomethyl derivative. This product can then serve as a precursor for further synthetic modifications. The Thorpe-Ingold effect, where the gem-dimethyl group can influence the conformation and reactivity of the ring system, is an important stereoelectronic consideration in the chemistry of these compounds. wikipedia.org

Ring-Opening and Rearrangement Reactions of the Chroman Scaffold

The dihydropyran ring of the chroman scaffold can undergo ring-opening reactions under specific conditions. Lewis acids or strong protic acids can catalyze the cleavage of the ether bond. For example, treatment with hydrogen bromide (HBr) or boron tribromide (BBr₃) can cleave the ether linkage, leading to the formation of a substituted phenol with a brominated alkyl chain.

Catalytic methods for the ring-opening of unstrained heterocycles are also being developed. nih.govnih.gov These often involve transition metal catalysts that can interact with the heterocyclic oxygen or an adjacent functional group to facilitate C-O bond cleavage. nih.gov Rearrangement reactions of the chroman scaffold itself are less common but can be induced under thermal or photochemical conditions, potentially leading to isomeric structures or ring-contracted/expanded products, although specific examples for this exact substrate are not widely reported. Base-promoted ring-opening has also been observed in related systems, often proceeding through elimination and subsequent nucleophilic attack. uq.edu.au

Mechanistic Investigations of Key Transformations: Kinetics and Transition State Analysis

The study of reaction mechanisms provides a detailed, step-by-step description of how reactants are converted into products. For palladium-catalyzed reactions of aryl bromides like this compound, the catalytic cycle is of central interest. The primary steps in these cycles are oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

Kinetic Studies:

For a hypothetical Suzuki-Miyaura coupling of this compound, a kinetic study might reveal the reaction order with respect to the chroman derivative, the boronic acid, the palladium catalyst, and the base. Such data can help to elucidate the composition of the catalytically active species and the mechanism of the key steps.

Transition State Analysis:

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insights into the structure and energy of the transition states of a reaction. The transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. By calculating the energy barrier (activation energy) associated with each step of the catalytic cycle, researchers can predict the feasibility of different mechanistic pathways and identify the rate-determining step.

For instance, in the oxidative addition of this compound to a palladium(0) catalyst, DFT calculations could model the geometry of the transition state, showing the breaking of the C-Br bond and the formation of new Pd-C and Pd-Br bonds.

A generalized catalytic cycle for the Suzuki-Miyaura reaction of an aryl halide (Ar-X), which would be analogous for this compound, is as follows:

Oxidative Addition: The palladium(0) catalyst inserts into the Ar-X bond to form a palladium(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst.

Similarly, the Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.

While specific data for this compound is unavailable, the following table illustrates the type of kinetic data that would be determined from mechanistic studies of a generic palladium-catalyzed cross-coupling reaction.

| Parameter | Description | Example Value (Hypothetical) |

| Reaction Order in [ArBr] | The power to which the concentration of the aryl bromide is raised in the rate law. | 1 |

| Reaction Order in [Nucleophile] | The power to which the concentration of the nucleophile (e.g., boronic acid or amine) is raised in the rate law. | 0 or 1, depending on the RDS |

| Reaction Order in [Pd catalyst] | The power to which the concentration of the palladium catalyst is raised in the rate law. | 1 |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | 15-25 kcal/mol |

| Pre-exponential Factor (A) | A constant related to the frequency of collisions between reacting molecules. | Varies |

Computational studies would provide data such as the relative energies of intermediates and transition states, as illustrated in the hypothetical energy profile data below for a key reaction step.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +20.5 |

| Products | -15.2 |

Derivatization Strategies and Analogue Synthesis Based on the 5 Bromo 2,2 Dimethylchroman Scaffold

Rational Design Principles for Novel Chroman Analogues

The design of novel analogues based on the 5-bromo-2,2-dimethylchroman scaffold is guided by principles aimed at optimizing molecular properties for specific biological targets or material applications. A primary approach involves leveraging structure-activity relationships (SAR) to understand how specific modifications influence function. For instance, in the development of anti-breast cancer agents, a series of substituted dimethyl-chroman-based analogues were synthesized to probe their interaction with estrogen receptors (ERα and ERβ) nih.gov. The rational design in such cases involves modifying the scaffold to enhance binding affinity and selectivity for the target protein.

Functionalization of the Bromo Substituent via Cross-Coupling and Other Reactions

The bromine atom at the 5-position of the chroman ring is a versatile functional group that enables the introduction of a wide variety of substituents through well-established synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold.

Palladium-catalyzed cross-coupling reactions are highly efficient methods for forming new carbon-carbon bonds at the site of the bromo substituent. These reactions allow for the introduction of a vast array of carbon-based groups, significantly diversifying the parent molecule.

Suzuki-Miyaura Coupling: This reaction utilizes organoboronic acids or esters to couple aryl, heteroaryl, or alkyl groups. It is widely used due to its mild reaction conditions and the commercial availability of a large number of boronic acid building blocks nih.gov.

Stille Coupling: Involving organostannanes, this reaction is also effective for creating C-C bonds but is often less favored due to the toxicity of the tin reagents.

Sonogashira Coupling: This method introduces alkyne moieties by coupling the aryl bromide with a terminal alkyne, providing a linear and rigid linker that can be valuable for probing binding pockets in biological targets.

Heck Coupling: This reaction forms a new bond between the aryl bromide and an alkene, offering a route to vinyl-substituted chromans.

These transformations can be further combined with other reactions, such as cycloisomerization, in tandem processes to rapidly build molecular complexity researchgate.netrsc.org.

| Reaction Name | Coupling Partner | Introduced Moiety | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic Acid/Ester (R-B(OR)₂) | Aryl, Heteroaryl, Alkyl | Mild conditions, high functional group tolerance, commercially available reagents. |

| Stille | Organostannane (R-SnR'₃) | Aryl, Heteroaryl, Alkyl, Vinyl | Broad scope, but toxicity of tin reagents is a drawback. |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl | Creates rigid, linear linkers. Often requires a copper co-catalyst. |

| Heck | Alkene (CH₂=CHR) | Vinyl | Forms substituted alkenes. |

The introduction of heteroatoms can profoundly alter a molecule's properties, introducing sites for hydrogen bonding and changing polarity. Palladium-catalyzed cross-coupling is also a primary tool for forming carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen (C-N) bonds by coupling the aryl bromide with a primary or secondary amine nih.gov. It allows for the synthesis of a wide range of aniline (B41778) and arylamine derivatives, which are common substructures in pharmaceuticals.

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction can be used to form C-O (ethers) and C-S (thioethers) bonds by reacting the aryl bromide with alcohols or thiols, respectively. Modern variations often use palladium or other catalysts under milder conditions.

Palladium-Catalyzed C-O and C-S Coupling: Similar to the Buchwald-Hartwig reaction, specific ligand systems have been developed to facilitate the efficient coupling of alcohols, phenols, and thiols with aryl halides to generate ethers and thioethers.

Modifications of the 2,2-dimethylchroman (B156738) Core

Beyond functionalizing the bromo substituent, modifications to the chroman ring system itself offer further avenues for derivatization and property tuning.

The 2-position of the chroman ring is a key site for introducing structural diversity. While the parent compound contains a quaternary center with two methyl groups, synthetic strategies can be employed to introduce other substituents. Replacing one or both methyl groups with different alkyl or functionalized groups allows for steric tuning, which can be critical for optimizing interactions with a biological target. Furthermore, if two different substituents are present at the 2-position, it becomes a stereocenter. This allows for chiral induction and the synthesis of enantiomerically pure compounds, which is often crucial in drug development as different enantiomers can have vastly different biological activities.

The gem-dimethyl group at the 2-position is not merely a simple substituent; it plays a significant role in defining the molecule's three-dimensional shape and properties. researchgate.netnih.gov This structural feature is frequently found in natural products of clinical interest nih.gov.

Conformational Restriction: The presence of two methyl groups on the same carbon atom restricts the rotational freedom of adjacent bonds, an effect known as the Thorpe-Ingold effect or the gem-dimethyl effect nih.govresearchgate.net. This pre-organizes the molecule into a more limited set of conformations. Such conformational constraint can be entropically favorable for binding to a biological target, potentially leading to increased potency and selectivity researchgate.netnih.gov.

Improved Pharmacokinetics: The gem-dimethyl group can act as a metabolic shield, blocking or slowing down oxidative metabolism at adjacent positions. This can lead to improved metabolic stability and a more favorable pharmacokinetic profile researchgate.net.

Increased Lipophilicity: The addition of the two methyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

Medicinal chemists have widely utilized the gem-dimethyl group to enhance target engagement, mitigate toxicity, and obtain superior drug metabolism and pharmacokinetic (DMPK) profiles researchgate.netnih.gov. The manipulation of this group—for instance, by replacing it with a cyclopropyl (B3062369) group (a spirocycle) or other small rings—can further tune the conformational properties of the chroman scaffold.

| Property | Effect of Gem-Dimethyl Group | Underlying Principle |

|---|---|---|

| Molecular Conformation | Restricts bond rotation, leading to a more rigid structure. | Thorpe-Ingold (gem-dimethyl) effect. nih.govresearchgate.net |

| Binding Potency | Can increase potency and selectivity. | Reduces the entropic penalty of binding to a target. researchgate.netnih.gov |

| Metabolic Stability | Often increases stability by blocking metabolic sites. | Steric hindrance of metabolizing enzymes. researchgate.net |

| Lipophilicity | Increases lipophilicity. | Addition of non-polar alkyl groups. |

Peripheral Functionalization at Other Positions of the Chroman Ring

The this compound core offers several positions on its heterocyclic and aromatic rings for peripheral functionalization, enabling the synthesis of a diverse library of analogues. While the bromine atom at the C5 position is a primary handle for modifications via cross-coupling reactions, other sites on the chroman ring, particularly C3, C4, C6, and C8, can be selectively functionalized. These modifications are often achieved by first converting the chroman to a chroman-4-one intermediate, which activates the adjacent C3 position and provides a carbonyl group at C4 for further reactions.

Functionalization at the C3 Position: The C3 position, adjacent to the carbonyl group in a chroman-4-one intermediate, is readily activated for various chemical transformations.

Halogenation and Substitution: Direct bromination of the chroman-4-one scaffold at the C3 position can be achieved, yielding a 3-bromo-chroman-4-one. This halide can then serve as a leaving group in substitution reactions to introduce a variety of functional groups, including amines (NH2), acetates (OAc), and cyanides (CN) gu.se.

Condensation Reactions: The activated methylene (B1212753) group at C3 can participate in condensation reactions. For instance, base-catalyzed condensation with benzaldehyde (B42025) derivatives leads to the formation of 3-benzylidene-chroman-4-ones, a class of compounds known as homoisoflavonoids researchgate.netmdpi.com. This reaction effectively appends a new aryl group to the chroman core.

Functionalization at the C4 Position: The C4 position is most commonly functionalized starting from a chroman-4-one. The carbonyl group can be transformed into other functionalities.

Reduction and Amination: The ketone at C4 can be reduced to a hydroxyl group, forming a chroman-4-ol. Subsequently, this alcohol can be converted into an amine via reductive amination, yielding chroman-4-amine (B2768764) derivatives researchgate.net. This introduces a key basic nitrogen atom, significantly altering the molecule's properties.

Functionalization at the Aromatic Ring (C6 and C8): The aromatic portion of the chroman ring can also be substituted, often directed by the existing oxygen and alkyl substituents.

Electrophilic Substitution: Positions C6 and C8 are susceptible to electrophilic substitution. Research on related chroman-4-one scaffolds has shown that electron-withdrawing groups can be introduced at these positions acs.org. For example, dibromination can occur at the C6 and C8 positions, demonstrating the accessibility of these sites for further modification acs.org.

The following table summarizes these peripheral functionalization strategies, primarily initiated from a chroman-4-one intermediate derived from the parent chroman.

| Position | Precursor | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| C3 | Chroman-4-one | Bromination | Bromine | -Br |

| C3 | 3-Bromo-chroman-4-one | Nucleophilic Substitution | NaCN, NaN3 (followed by reduction), etc. | -CN, -NH2, etc. |

| C3 | Chroman-4-one | Aldol Condensation | Benzaldehyde derivatives, Base catalyst | -C(=CH-Ar) |

| C4 | Chroman-4-one | Reductive Amination | NH4OAc, NaBH3CN | -NH2 |

| C6, C8 | Chroman-4-one | Electrophilic Bromination | Bromine | -Br |

Multicomponent Reactions and Domino Sequences for Rapid Analogue Generation

To accelerate the generation of diverse analogues from the this compound scaffold, multicomponent reactions (MCRs) and domino (or cascade) sequences are powerful strategies. These approaches combine multiple bond-forming steps into a single synthetic operation without isolating intermediates, adhering to the principles of atom and step economy researchgate.netiupac.orgacademie-sciences.fr.

Domino Reactions: Domino reactions are processes where subsequent transformations occur at functionalities generated in the preceding step iupac.org. Several domino sequences have been developed for the efficient synthesis of the chroman core.

Domino Knoevenagel/Hetero-Diels-Alder Reaction: This powerful sequence involves the condensation of a salicylaldehyde (B1680747) derivative with a 1,3-dicarbonyl compound to form a 1-oxa-1,3-butadiene intermediate. This intermediate can then undergo an intramolecular hetero-Diels-Alder reaction to furnish the dihydropyran ring system characteristic of chromans iupac.org. This strategy allows for the rapid construction of the core heterocyclic structure.

Domino Michael/Hemiacetalization: An organocatalytic domino reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols can produce highly functionalized chromanes. The sequence proceeds through a Michael addition followed by an intramolecular hemiacetalization, stereoselectively forming the chroman ring nih.gov.

Palladium-Catalyzed Domino Sequences: Complex, highly substituted chromans can be synthesized using palladium-catalyzed domino reactions. One such approach utilizes carbohydrates as starting materials, initiating a cascade of oxidative addition, carbopalladation, and cyclization steps to build the chroman structure researchgate.net.

Multicomponent Reactions (MCRs): MCRs bring together three or more reactants in a single pot to form a product that incorporates substantial portions of all starting materials.

Three-Component Synthesis of Chromenes: A common MCR for building related chromene structures involves the one-pot reaction of an aromatic aldehyde, malononitrile, and a phenol (B47542) derivative (such as resorcinol (B1680541) or 4-hydroxycoumarin) researchgate.netmdpi.com. This type of reaction, often proceeding through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, can be adapted to rapidly produce libraries of chromene and pyran-based analogues mdpi.comresearchgate.net. For instance, the reaction of aldehydes, 4-hydroxycoumarins, and pyrazolone (B3327878) derivatives under ultrasound irradiation provides a green and efficient route to complex chroman-2,4-diones mdpi.com.

The table below outlines key features of these advanced synthetic strategies for generating chroman analogues.

| Strategy | Key Reactions Involved | Reactant Types | Advantages |

| Domino Knoevenagel/Hetero-Diels-Alder | Knoevenagel Condensation, Pericyclic Reaction | Salicylaldehyde, 1,3-Dicarbonyl compound | Efficient construction of the core dihydropyran ring iupac.org |

| Domino Michael/Hemiacetalization | Michael Addition, Cyclization | Aldehyde, 2-(2-nitrovinyl)phenol | High stereoselectivity, access to functionalized chromanes nih.gov |

| Pd-Catalyzed Domino Cascade | Oxidative Addition, Carbopalladation, Cyclization | Bromosugar, Diyne chain | Access to complex and highly substituted chroman cores researchgate.net |

| Three-Component Reaction | Knoevenagel Condensation, Michael Addition, Cyclization | Aldehyde, Active Methylene Compound, Phenol | High efficiency, rapid generation of diverse libraries researchgate.netmdpi.com |

Computational and Theoretical Investigations of 5 Bromo 2,2 Dimethylchroman and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational analysis for predicting the structural and electronic properties of organic molecules, including the chroman scaffold. rsc.org This method is frequently used to correlate theoretical outcomes with experimental data, providing a deeper understanding of molecular stability and chemical reactivity. rsc.orgrsc.org

DFT calculations are highly effective for determining the optimized molecular geometry, including bond lengths and angles, of chroman derivatives. For instance, studies on related chromene and chromone (B188151) compounds have shown excellent agreement between DFT-calculated bond lengths and those determined experimentally via single-crystal X-ray diffraction (SC-XRD). rsc.orgd-nb.info For 5-Bromo-2,2-dimethylchroman, DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to predict its most stable three-dimensional structure.

Conformational analysis of the flexible heterocyclic ring in the chroman skeleton is another area where DFT is applied. By calculating the energies of different conformers, the most stable spatial arrangement of the atoms can be identified. Studies on chroman-6-ol (B1254870) derivatives have used DFT calculations to support experimental NMR data in determining the energy barriers for the interconversion of the heterocyclic ring. mdpi.com

A critical parameter for understanding the reactivity and degradation of this compound is the Carbon-Bromine (C-Br) bond dissociation energy (BDE). The BDE represents the energy required to break this bond homolytically. DFT methods have been successfully benchmarked for calculating BDEs in brominated aromatic compounds. rsc.orgresearchgate.net For example, functionals like ωB97X-D have shown good performance in computing BDEs for such molecules. rsc.org Understanding the C-Br BDE is crucial for predicting the compound's stability and its potential to form radical intermediates under thermal or photochemical conditions. digitellinc.commdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In studies of chromene derivatives, DFT calculations at the M06-2X/6-31G(d,p) level of theory were used to determine HOMO-LUMO energies and the associated energy gap, providing insights into intramolecular charge transfer and electronic properties. rsc.orgrsc.org From these primary energies, global reactivity descriptors such as chemical hardness, softness, chemical potential, and the global electrophilicity index can be calculated to further quantify the reactivity profile of the molecule. informaticsjournals.co.inmdpi.com

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the tendency to donate electrons; higher energy corresponds to better nucleophilicity. taylorandfrancis.com |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates the tendency to accept electrons; lower energy corresponds to better electrophilicity. taylorandfrancis.com |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. rsc.org |

| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | Measures resistance to change in electron distribution; molecules with a large energy gap are "harder." informaticsjournals.co.in |

| Chemical Softness (S) | Calculated as 1 / (2η). | The reciprocal of hardness; "softer" molecules are more reactive. rsc.org |

| Electronegativity (χ) | Calculated as -(EHOMO + ELUMO) / 2. | Measures the power of an atom or group to attract electrons. informaticsjournals.co.in |

| Electrophilicity Index (ω) | Calculated as μ2 / (2η), where μ is the electronic chemical potential. | Quantifies the global electrophilic nature of a molecule. d-nb.info |

Computational methods, particularly DFT, are extensively used for the prediction of spectroscopic data, which serves as a valuable tool for structure verification and interpretation of experimental spectra. olemiss.edumpg.de

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei are routinely performed. rsc.orgruc.dk The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding constants using a method like Gauge-Including Atomic Orbitals (GIAO) at a higher level of theory, such as B3LYP/6-311+G(2d,p). nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com Studies on a library of 2,2-dimethylchroman-4-one (B181875) derivatives have shown that DFT-predicted ¹H and ¹³C chemical shifts correspond closely with experimentally observed values, especially for the aromatic portion of the molecule. nih.govmdpi.com

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-2 | 78.5 | 80.1 | 1.6 |

| C-3 | 48.9 | 50.2 | 1.3 |

| C-4 | 191.8 | 195.3 | 3.5 |

| C-4a | 118.1 | 120.5 | 2.4 |

| C-5 | 127.6 | 129.8 | 2.2 |

| C-6 | 120.9 | 122.7 | 1.8 |

| C-7 | 135.8 | 137.9 | 2.1 |

| C-8 | 117.6 | 119.4 | 1.8 |

| C-8a | 161.1 | 164.0 | 2.9 |

| C-Me2 | 26.7 | 27.5 | 0.8 |

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman vibrational spectra of molecules. d-nb.info The calculation of harmonic vibrational frequencies helps in the assignment of experimental FT-IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional modes. For chromene derivatives, simulated vibrational frequencies have shown good agreement with experimental absorption bands, aiding in the structural confirmation of synthesized compounds. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior and conformational dynamics of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Parameters or Reactivity Profiles

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netresearchgate.net QSPR models are statistical correlations between calculated molecular descriptors and an experimentally measured property. researchgate.netmdpi.com